N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core substituted with a 5-chloro-2-methoxyphenyl carboxamide group and a methyl group at position 2. This compound belongs to a class of molecules studied for their kinase inhibition, anti-inflammatory, or anticancer properties due to their ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-7-19-14(21)10(6-17-15(19)23-8)13(20)18-11-5-9(16)3-4-12(11)22-2/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJKLLOSJYZPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol or isopropyl alcohol and may require ultrasonic activation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosinase, which plays a crucial role in melanin production . Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazolo[3,2-a]pyrimidine Derivatives
- N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 945111-85-3) Structural Differences: Features a 3-chloro-4-methoxyphenyl group and additional methyl substitution at position 3 of the thiazolopyrimidine core. The 3-chloro-4-methoxy substitution alters electronic effects, possibly enhancing halogen bonding but reducing solubility . Molecular Weight: 363.8 vs. 349.8 for the target compound, suggesting minor differences in pharmacokinetics.
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3) Structural Differences: Substituted with a 4-methoxyphenyl group at position 5 and a phenylamide instead of 5-chloro-2-methoxyphenyl.
Pyrazolo[1,5-a]pyrimidine Analogs
- N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 332854-63-4) Structural Differences: A saturated pyrazolopyrimidine core with a trifluoromethyl group and thienyl substituent. The trifluoromethyl group enhances lipophilicity and bioavailability .
Functional Group Variations
Carboxamide vs. Ester Derivatives
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences : Replaces the carboxamide with an ester group and introduces a methoxycarbonylmethylene moiety.
- Impact : The ester group reduces hydrogen-bonding capacity compared to the carboxamide, likely diminishing target affinity. However, increased lipophilicity may enhance membrane permeability .
Substituent Position Effects
- Methyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Structural Differences: Features a 2-chlorophenyl group and a 3,4-dimethoxybenzylidene substituent. Impact: The 2-chloro substituent may sterically hinder interactions compared to the 5-chloro-2-methoxy configuration.
Conformational and Crystallographic Insights
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Findings :
- The thiazolopyrimidine core adopts a flattened boat conformation with a puckered pyrimidine ring (deviation: 0.224 Å from planarity) .
- Dihedral angles between the core and aromatic substituents (e.g., 80.94° for the benzene ring) suggest non-planar arrangements critical for binding . Comparison: The target compound’s 5-chloro-2-methoxyphenyl group may induce similar dihedral angles, optimizing interactions with hydrophobic pockets in biological targets.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazole and pyrimidine classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antitubercular, and anticancer properties supported by various research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazolo-pyrimidine core with substituents that enhance its biological activity. Its molecular formula is C₁₃H₁₃ClN₄O₂S, with a molecular weight of approximately 300.79 g/mol. The chloro and methoxy groups are crucial for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, related thiazole derivatives have been shown to possess broad-spectrum antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 50 μg/mL, highlighting their potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Antitubercular Activity
In vitro studies have demonstrated that compounds related to this thiazolo-pyrimidine structure exhibit notable antitubercular effects. For example, a derivative with similar substituents showed an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating potential for further development as an antitubercular agent .
3. Anticancer Activity
The presence of the thiazole ring has been associated with anticancer properties. SAR (Structure-Activity Relationship) studies suggest that the incorporation of electronegative groups such as chlorine enhances antiproliferative activity against cancer cell lines. Compounds with similar configurations have shown promising results in inhibiting tumor growth in various models .
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to this compound:
| Study | Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1 | Derivative A | Antibacterial | 0.25 | |
| 2 | Derivative B | Antitubercular | 50 | |
| 3 | Derivative C | Anticancer | - |
Key Findings:
- Antibacterial: Compounds with similar structures exhibited MIC values as low as 0.22 μg/mL against resistant strains.
- Antitubercular: Significant activity was noted against M. smegmatis, suggesting potential for treating tuberculosis.
- Anticancer: Electronegativity in substituents correlated with enhanced cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
